![molecular formula C19H15FN2O3S B2687477 N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 900004-64-0](/img/structure/B2687477.png)
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
“N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a chemical compound that is likely to be used in scientific research . It exhibits diverse applications, including drug discovery and material synthesis, owing to its unique structural properties.
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . Chemical shifts are given in relative ppm and are referenced to tetramethylsilane (TMS) as an internal standard .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds . The resultant product is subjected to recrystallization using petroleum ether .Physical And Chemical Properties Analysis
Thiazole compounds, which this compound is a derivative of, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are clear pale yellow liquids with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Solid-Phase Synthesis Techniques
Solid-phase synthesis methods have been developed for constructing complex molecules, including those containing benzothiazole and fluoro-benzo moieties, demonstrating the utility of these methods in efficiently assembling compounds with potential biological activity. Such techniques facilitate the synthesis of derivatives that might exhibit improved pharmacological profiles (Lee et al., 1999).
Radiolabeled Compounds for Imaging
Fluorine-18-labeled derivatives of compounds structurally related to benzothiazoles have been synthesized for imaging purposes, specifically targeting 5-HT1A receptors, underscoring the relevance of fluoro-benzothiazole derivatives in diagnostic applications (Lang et al., 1999).
Antimicrobial and Antitumor Agents
Benzothiazole derivatives exhibit significant antimicrobial and antitumor activities. For example, N-(ferrocenylmethyl)benzene-carboxamide derivatives have shown cytotoxic effects against breast cancer cell lines, indicating the potential of fluoro-benzothiazole compounds in cancer therapy (Kelly et al., 2007).
Receptor Antagonists
Compounds with a structure analogous to the given chemical name have been explored as receptor antagonists. For instance, the synthesis and evaluation of orexin receptor antagonists highlight the potential therapeutic applications of such molecules in treating disorders like insomnia (Renzulli et al., 2011).
Synthesis and Characterization of Novel Molecules
The development and structural characterization of novel molecules, such as those incorporating benzothiazole units, contribute to the understanding of their biological activities and potential applications in drug development (Palkar et al., 2017).
Mechanism of Action
properties
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c20-14-7-4-8-16-17(14)21-19(26-16)22(11-13-5-2-1-3-6-13)18(23)15-12-24-9-10-25-15/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBHSBCFIKUENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide |
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